molecular formula C7H9ClN2O4S B3167903 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride CAS No. 926199-52-2

1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Cat. No. B3167903
CAS RN: 926199-52-2
M. Wt: 252.68 g/mol
InChI Key: GZEPSAUGHMMJCR-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O4S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(N1C)C(C=O)=C(C)N(C)C1=O . This indicates that the molecule contains a pyrimidine ring with three methyl groups attached, two carbonyl groups, and a sulfonyl chloride group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 347.5±52.0 °C and a predicted density of 1.60±0.1 g/cm3 . Its pKa is predicted to be -4.90±0.60 . These properties may vary depending on the conditions (e.g., temperature, pressure, etc.) .

Scientific Research Applications

Anti-inflammatory Applications

Sulfonamides and pyrimidine derivatives have shown potential in exhibiting anti-inflammatory properties. A study by Gondkar, Deshmukh, and Chaudhari (2013) synthesized substituted tetrahydropyrimidine derivatives and evaluated their in-vitro anti-inflammatory activity. The compounds demonstrated potent anti-inflammatory effects, suggesting that similar structural derivatives could be designed for anti-inflammatory applications (Gondkar, Deshmukh, & Chaudhari, 2013).

Antitumor and Antibacterial Properties

Sulfonamides, which may be structurally or functionally related to the compound , have been extensively studied for their antibacterial and antitumor properties. A review by Azevedo-Barbosa et al. (2020) highlights the significance of sulfonamides in medicinal chemistry, emphasizing their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. This indicates the potential for compounds with similar functional groups to be used in developing new antibacterial and antitumor agents (Azevedo-Barbosa et al., 2020).

Chemical Synthesis and Organic Transformations

The use of sulfonyl chloride derivatives, similar to the compound of interest, in organic synthesis, especially in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, is well-documented. Chachignon, Guyon, and Cahard (2017) reviewed the applications of trifluoromethanesulfonyl chloride (CF3SO2Cl) in chemical synthesis, highlighting its versatility in creating various functional groups. This suggests that 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride could also find applications in similar chemical transformations (Chachignon, Guyon, & Cahard, 2017).

properties

IUPAC Name

1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-4-5(15(8,13)14)6(11)10(3)7(12)9(4)2/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEPSAUGHMMJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145313
Record name 1,2,3,4-Tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

CAS RN

926199-52-2
Record name 1,2,3,4-Tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926199-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Reactant of Route 6
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

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